N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O5/c1-33-17-12-13-19(21(14-17)34-2)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQINJBHQRBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of the Triazole Ring: The quinoxaline derivative is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a triazoline derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Triazoline derivatives.
Substitution: Various substituted triazoloquinoxalines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, which disrupts the replication and transcription processes in cancer cells . It also inhibits key enzymes and receptors involved in cell proliferation and survival, such as VEGFR-2 kinase . The molecular targets and pathways involved include the upregulation of pro-apoptotic proteins like BAX and caspase-3 and -9, and the downregulation of pro-survival proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its anticancer and antimicrobial activities.
Imiquimod: A topical agent used for skin cancers, structurally similar to triazoloquinoxalines.
EAPB0203: A potent derivative with higher in vitro potency than imiquimod.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide stands out due to its unique combination of a triazoloquinoxaline core with phenoxy and dimethoxyphenyl groups, which enhances its biological activity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
